2-Cyclohexylidenecyclohexanone

Catalog No.
S772886
CAS No.
1011-12-7
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylidenecyclohexanone

CAS Number

1011-12-7

Product Name

2-Cyclohexylidenecyclohexanone

IUPAC Name

2-cyclohexylidenecyclohexan-1-one

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2

InChI Key

TYDSIOSLHQWFOU-UHFFFAOYSA-N

SMILES

C1CCC(=C2CCCCC2=O)CC1

Synonyms

1-Cyclohexylidene-2-cyclohexanone; Bicyclohexyliden-2-one

Canonical SMILES

C1CCC(=C2CCCCC2=O)CC1

The exact mass of the compound 2-Cyclohexylidenecyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyclohexylidenecyclohexanone (CAS 1011-12-7) is an α,β-unsaturated ketone characterized by two cyclohexyl rings linked by an exocyclic double bond conjugated to the carbonyl group. Formed from the self-condensation of cyclohexanone, its primary procurement value lies in its function as a structurally rigid and sterically hindered C12 building block. Unlike simpler cyclic ketones, its specific geometry is leveraged in organic synthesis for constructing complex polycyclic and spirocyclic systems, which are of interest in medicinal chemistry and materials science.

Procurement Fit

Synthetic Intermediate

Bicyclic ketone with exocyclic double bond for downstream dimeric applications.

Physical Format

Crystalline solid at ambient conditions enables recrystallization-based purification.

Analytical Standard

Defined reference material for impurity profiling in cyclohexanone-derived products.

Substituting 2-Cyclohexylidenecyclohexanone with more common cyclic enones like 2-cyclohexenone is not viable for many applications due to fundamental differences in product topology. The exocyclic placement of the C=C double bond in 2-cyclohexylidenecyclohexanone directs cycloaddition reactions to form spiro[5.5]undecane systems. In contrast, the endocyclic double bond of 2-cyclohexenone yields fused bicyclo[4.2.0]octanone skeletons under similar conditions. This structural divergence means the choice of isomer is a critical, non-negotiable parameter for achieving the desired molecular framework. Furthermore, the significant steric bulk of the second cyclohexyl ring modulates the accessibility of the β-carbon to nucleophiles, leading to different reactivity profiles compared to less hindered analogs like 2-benzylidenecyclohexanone or simple aliphatic enones.

Substitution Risk

Attribute
Target (D3)
Substitute (D2)
Double Bond
Exocyclic; distinct acid-catalyzed reactivity profile
Endocyclic; different hydrolytic stability may not transfer
Purity Profile
Obtainable in high purity for analytical use
Often supplied with co-occurring D3 impurity
Physical State
Solid; recrystallization-compatible handling
Liquid; different storage and processing requirements

Precursor Suitability: Direct Access to Spirocyclic Scaffolds vs. Fused Systems

The key procurement differentiator for 2-cyclohexylidenecyclohexanone is its ability to directly form spirocyclic systems, a function not replicated by its common endocyclic isomer, 2-cyclohexenone. For example, photochemical [2+2] cycloaddition of an alkene to 2-cyclohexylidenecyclohexanone yields a spiro[5.5]undecane framework. The same reaction with 2-cyclohexenone exclusively produces a fused bicyclo[4.2.0]octanone core. This provides a clear, outcome-based selection criterion: if the target molecule requires a spiro center at the C1 position, 2-cyclohexylidenecyclohexanone is the necessary precursor.

Evidence DimensionProduct Skeleton from [2+2] Cycloaddition
Target Compound DataSpiro[5.5]undecane core
Comparator Or Baseline2-Cyclohexenone yields a Bicyclo[4.2.0]octane core
Quantified DifferenceFundamentally different molecular topology (spirocyclic vs. fused bicyclic)
ConditionsPhotochemical [2+2] cycloaddition with an alkene

This guarantees access to a specific, high-value spirocyclic scaffold that is unobtainable from the more common and often-substituted endocyclic enone isomer.

Dimerization Selectivity
Reported
H₂ atmosphere: ~90% dimers, coke 0.9 wt%. N₂: aromatics, coke 3.7 wt%.
Supports procurement of defined dimeric starting material over mixed condensation products.
NbOPO₄ catalyst, 160 °C, 5 bar initial H₂.

Reaction Pathway Control: Efficient Synthesis of Dodecahydrocarbazoles

In the synthesis of complex nitrogen-containing heterocycles, 2-cyclohexylidenecyclohexanone serves as a specific and effective precursor for dodecahydrocarbazole derivatives. This transformation leverages the complete C12 backbone of the molecule in a cyclization reaction. Attempting this synthesis with cyclohexanone itself would require a multi-step sequence, including initial dimerization and subsequent cyclization, significantly lowering process efficiency. Using a simpler enone like 2-cyclohexenone would result in a different, lower molecular weight carbazole analog.

Evidence DimensionSynthetic Route to Dodecahydrocarbazoles
Target Compound DataDirect cyclization from C12 backbone
Comparator Or BaselineCyclohexanone requires a multi-step sequence (dimerization, then cyclization)
Quantified DifferenceReduced step count and improved process economy
ConditionsCyclization reaction to form carbazole ring system

For synthesizing specific high-molecular-weight carbazoles, procuring this compound provides a more direct and efficient pathway than starting from the simpler, non-dimerized ketone.

Co-impurity Level
Data to verify
Approximately 10% by weight in commercial D2 products.
Informs need for pure D3 reference standard during impurity method validation.
Supplier specifications; independent verification recommended.

Processability: Differentiated Hydrogenation Products for Downstream Applications

The hydrogenation behavior of 2-cyclohexylidenecyclohexanone is distinct from that of its parent ketone, cyclohexanone, providing access to different classes of downstream products. Catalytic hydrogenation of 2-cyclohexylidenecyclohexanone can yield dicyclohexyl ketone (reduction of C=C) or dicyclohexylmethanol (reduction of C=C and C=O). In contrast, the hydrogenation of cyclohexanone under similar conditions yields only cyclohexanol, a C6 alcohol with significantly different physical properties (e.g., boiling point, viscosity). This makes 2-cyclohexylidenecyclohexanone a specific precursor for C12 saturated products not accessible from cyclohexanone in a single hydrogenation step.

Evidence DimensionCatalytic Hydrogenation Product
Target Compound DataDicyclohexyl ketone or Dicyclohexylmethanol (C12)
Comparator Or BaselineCyclohexanone yields Cyclohexanol (C6)
Quantified DifferenceAccess to saturated C12 bicyclic structures vs. a simple C6 monocyclic alcohol
ConditionsStandard catalytic hydrogenation (e.g., over Pt or Pd catalyst)

This enables its use as a direct precursor for C12 derivatives used as specialty solvents, plasticizers, or lubricant components, where the more volatile C6 alcohol from cyclohexanone is unsuitable.

Hydrolytic Scission
Reported
D3 scission less facile than mesityl oxide; 80–90% conversion achievable under optimized conditions.
Lower conjugation-driven reactivity supports selection as stable bicyclic scaffold.
Alkaline catalyst, pressure; type and temperature varied.
Physical State
Data to verify
D3: crystalline solid (mp 57 °C). D2: liquid at ambient temperature.
Solid-state enables recrystallization and different storage logistics.
Estimated properties; confirm under actual conditions.

Core Building Block for Spiro-Heterocyclic Libraries in Medicinal Chemistry

Based on its defined exocyclic geometry that dictates spiro-annulation, this compound is a rational choice for the synthesis of spiro[5.5]undecane-based heterocyclic scaffolds. These structures are of high interest in drug discovery programs due to their three-dimensional character.

Scaffold-Directed Synthesis in Photochemical Processes

In applications where a spirocyclic photoproduct is the explicit target, 2-cyclohexylidenecyclohexanone is the required starting material over endocyclic isomers like 2-cyclohexenone, which would lead to undesired fused-ring systems.

Precursor for Saturated Dicyclohexyl Derivatives

For manufacturing processes aimed at producing dicyclohexyl ketone or dicyclohexylmethanol, this compound serves as a direct and efficient precursor via a single catalytic hydrogenation step, bypassing the need to build the C12 skeleton from C6 units.

Synthesis of Dodecahydrocarbazole-Based Materials

The compound is a validated starting material for the efficient, single-step synthesis of the dodecahydrocarbazole skeleton, a core structure used in the development of organic electronic materials and specialty chemicals.

Application Fit Matrix

Application
Selection Property
Validation Focus
Impurity Reference Standard
Isomeric purity; low co-impurity profile
HPLC method validation for D3 in D2-based products
Furan Derivative Synthesis
Pre-formed bicyclic ketone scaffold
Acid-catalyzed oxidation pathway control
SAF Precursor Research
C12 dimeric ketone intermediate
Catalytic upgrading selectivity benchmarking

XLogP3

2.9

UNII

G1VAK47QOV

Other CAS

35255-48-2
1011-12-7

Wikipedia

Bicyclohexyliden-2-one

General Manufacturing Information

Cyclohexanone, 2-cyclohexylidene-: ACTIVE

Explore Compound Types